2-(4-Butylphenyl)ethanol
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Overview
Description
2-(4-Butylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a type of phenethyl alcohol where the phenyl group is substituted with a butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(4-Butylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of 2-(4-Butylphenyl)acetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(4-Butylphenyl)acetaldehyde or 2-(4-Butylphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-(4-Butylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2-(4-Butylphenyl)acetaldehyde, 2-(4-Butylphenyl)acetic acid.
Reduction: 2-(4-Butylphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Butylphenyl)ethanol is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Agrochemicals: It is employed in the synthesis of agrochemical products.
Dyestuff: The compound is used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-tert-Butylphenyl)ethanol: Similar structure but with a tert-butyl group instead of a butyl group.
2-Phenylethanol: Lacks the butyl substitution on the phenyl ring.
4-Butylphenol: Contains a butyl group but lacks the ethanol moiety.
Uniqueness: 2-(4-Butylphenyl)ethanol is unique due to the presence of both the butyl group and the ethanol moiety, which confer specific chemical and physical properties. This combination allows for diverse reactivity and applications in various fields.
Properties
IUPAC Name |
2-(4-butylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNYIHIOABZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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